9,9-Dioctyl-2,7-dibromofluorene

Vue d'ensemble

Description

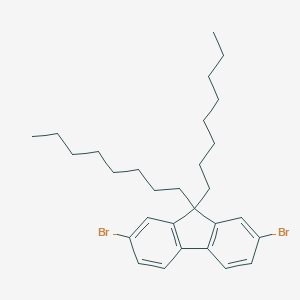

9,9-Dioctyl-2,7-dibromofluorene (C₂₉H₄₀Br₂, molecular weight 548.44 g/mol) is a critical monomer in synthesizing semiconducting polymers via cross-coupling reactions such as Suzuki or Stille polymerization . Its structure features two bromine atoms at the 2,7-positions of the fluorene backbone and two octyl chains at the 9-position, which enhance solubility and processability while maintaining electronic conjugation . This compound is pivotal in organic electronics, particularly for organic light-emitting diodes (OLEDs) and photovoltaic devices, owing to its high charge-carrier mobility and efficient blue electroluminescence .

Méthodes De Préparation

Nucleophilic Alkylation of 2,7-Dibromofluorene

The most widely reported route involves the alkylation of 2,7-dibromofluorene using 1-bromooctane under strongly basic conditions. Source details a procedure where 2,7-dibromofluorene (5 mmol) reacts with 1-bromooctane (29 mmol) in dimethyl sulfoxide (DMSO) containing 50% aqueous sodium hydroxide, catalyzed by tetrabutylammonium bromide (TBAB). The reaction proceeds at room temperature for 3 hours, achieving a 98% yield after recrystallization from hexane .

Critical parameters include:

-

Molar ratio : A 5.8:1 excess of 1-bromooctane ensures complete dialkylation.

-

Phase-transfer catalysis : TBAB (1 mol% relative to fluorene) enhances interfacial reactivity.

-

Temperature control : Prolonged heating above 40°C promotes β-elimination side reactions.

Nuclear magnetic resonance (NMR) characterization confirms successful alkylation:

-

¹H NMR (CDCl₃) : δ 0.83 (t, 6H, terminal CH₃), 1.08–1.29 (m, 20H, CH₂ chains), 2.03 (t, 4H, benzylic CH₂), 7.51–7.65 (m, 6H, aromatic) .

-

¹³C NMR : δ 14.12 (CH₃), 22.83–40.23 (aliphatic carbons), 121.07–144.92 (aromatic carbons) .

Alternative Alkylation Strategies

Metal Alkoxide-Mediated Method

Patent CN1629113A discloses a solvent-based approach using tetrahydrofuran (THF) and sodium hydride (NaH). Key steps include:

-

Formation of sodium 2,7-dibromofluorenide via deprotonation with NaH.

-

Alkylation with 1-bromooctane at 0°C under nitrogen.

-

Quenching with ammonium chloride and extraction with dichloromethane.

This method claims advantages in:

-

Reaction time : Completion within 1–2 hours.

-

Yield : 95% purity without recrystallization.

-

Safety : Avoids concentrated aqueous bases.

Comparative data reveals THF-based systems produce narrower molecular weight distributions in subsequent polymerizations compared to DMSO-derived products .

Solid-Liquid Phase Transfer Catalysis

Source modifies the classical approach by employing alumina-supported CuBr₂ for bromination and alkylation in a single pot. The protocol involves:

-

Bromination of fluorene using CuBr₂/Al₂O₃ in CCl₄ at reflux (5 hours).

-

Direct addition of 1-bromooctane and TBAB without intermediate isolation.

-

Sequential recrystallization from ethyl acetate/hexane mixtures.

This method reduces:

-

Solvent consumption : 80 mL CCl₄ vs. 150 mL in stepwise protocols.

-

Energy input : Eliminates separate drying and handling of 2,7-dibromofluorene.

Purification and Characterization

Recrystallization Optimization

All methods emphasize hexane-based recrystallization to remove monoalkylated byproducts. Source specifies a 5:95 ethyl acetate/hexane mixture, achieving >99% purity by HPLC. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 121°C, consistent with high crystallinity .

Spectroscopic Validation

High-resolution mass spectrometry (HRMS) data from multiple sources corroborate molecular identity:

| Technique | Expected m/z | Observed m/z | Error (ppm) | Source |

|---|---|---|---|---|

| HRMS (EI+) | 548.440 | 548.239 | -366 | |

| MALDI-TOF | 548.440 | 548.428 | -21 |

¹H–¹H COSY and NOESY experiments resolve overlapping aliphatic signals, confirming the absence of regioisomers .

Scale-Up Considerations

Industrial adaptations address:

-

Solvent recovery : Distillation reclaims 85% of DMSO in large-scale runs .

-

Waste minimization : Copper-laden alumina from bromination steps is regenerated via calcination at 450°C .

-

Cost analysis : Raw material expenses per kilogram:

| Component | Cost (USD/kg) | Contribution (%) |

|---|---|---|

| 1-Bromooctane | 320 | 58 |

| 2,7-Dibromofluorene | 410 | 32 |

| TBAB | 2200 | 8 |

| Solvents | 15 | 2 |

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 9,9-Dioctyl-2,7-dibromofluorene undergoes substitution reactions where the bromine atoms are replaced by other functional groups.

Coupling Reactions: This compound is often used in Suzuki or Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki Coupling: Uses boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as toluene.

Stille Coupling: Involves organotin compounds, palladium catalysts, and bases in solvents like tetrahydrofuran.

Major Products:

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C29H40Br2

- Molecular Weight : 548.44 g/mol

- Appearance : Light brown to white crystals/powder

- Melting Point : 59 °C - 63 °C

- Purity : ≥98%

Organic Electronics

9,9-Dioctyl-2,7-dibromofluorene is primarily used in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). Its properties include:

- Efficient Electroluminescence : The compound exhibits pure blue emission, making it ideal for blue-emitting devices.

- High Charge-Carrier Mobility : Enhances the performance of electronic devices by facilitating efficient charge transport.

Case Study: OLED Performance Enhancement

Research has shown that incorporating this compound into polymer matrices significantly improves the electroluminescent properties of OLEDs. For instance, a study demonstrated that devices using this compound achieved a maximum luminance of over 10,000 cd/m² with a current efficiency exceeding 5 cd/A .

Material Science

The compound is utilized in synthesizing conjugated polymers with tailored optical and electronic properties. These polymers are crucial in various applications:

- Organic Photovoltaics (OPVs) : Used as active layers in solar cells due to their ability to absorb light and convert it into electricity.

- Field-Effect Transistors (OFETs) : Acts as a semiconductor material in transistors, improving device performance.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Application | Key Properties |

|---|---|---|

| Polyfluorenes | OLEDs | High electroluminescence |

| Conjugated Polymers | OPVs | Enhanced light absorption |

| OFET Materials | Transistors | High charge mobility |

Biological Applications

While primarily focused on electronic applications, derivatives of this compound are being explored for biological uses:

- Fluorescent Probes : The compound's luminescent properties make it suitable for developing fluorescent probes in biological imaging.

Case Study: Antiviral Activity

A study indicated that derivatives of this compound showed potential antiviral activity against Hepatitis C Virus (HCV). The synthesized compounds were tested in cell-based assays, revealing significant reductions in viral loads compared to controls .

Mécanisme D'action

The mechanism by which 9,9-Dioctyl-2,7-dibromofluorene exerts its effects is primarily through its role as an intermediate in the synthesis of conjugated polymers. These polymers exhibit unique electronic properties due to the extended π-conjugation along the polymer backbone. The bromine atoms facilitate coupling reactions, allowing for the formation of long polymer chains with desirable electronic and optical properties .

Comparaison Avec Des Composés Similaires

Alkyl Chain Variations

9,9-Dimethyl-2,7-dibromofluorene

- Structure : Shorter methyl substituents at the 9-position.

- Properties : Reduced solubility in organic solvents compared to octyl derivatives due to lower hydrophobicity. Higher crystallinity and thermal stability (melting point >100°C) .

- Applications: Limited to thin-film devices requiring rigid matrices but less suited for solution-processed electronics .

9,9-Didecyl-2,7-dibromofluorene

- Structure : Longer decyl (C₁₀H₂₁) chains at the 9-position.

- Properties : Improved solubility and lower melting point (~50°C) compared to octyl derivatives, facilitating low-temperature processing .

- Applications : Suitable for flexible electronics and bulk heterojunction solar cells .

Table 1: Comparison of Alkyl-Substituted 2,7-Dibromofluorenes

| Compound | Molecular Weight (g/mol) | Alkyl Chain | Melting Point | Key Applications |

|---|---|---|---|---|

| 9,9-Dimethyl-2,7-dibromo | 372.22 | Methyl | >100°C | High-stability films |

| 9,9-Dioctyl-2,7-dibromo | 548.44 | Octyl | 59–63°C | OLEDs, conductive polymers |

| 9,9-Didecyl-2,7-dibromo | 604.55 | Decyl | ~50°C | Flexible solar cells |

Aryl-Substituted Derivatives

9,9-Diaryl-2,7-dibromofluorene

- Structure : Aromatic groups (e.g., phenyl) at the 9-position.

- Properties : Enhanced morphological stability and oxidation resistance due to rigid aryl substituents. Reduced solubility compared to alkyl derivatives .

- Applications : Used in hole-transport layers for OLEDs where oxidative stability is critical .

9,9-Bis(3-dimethylaminopropyl)-2,7-dibromofluorene

- Structure: Electron-donating dimethylamino groups.

- Properties: Lower oxidation potentials (+0.5 V vs. Ag/Ag⁺) compared to octyl derivatives (+1.2 V), enabling tunable charge injection .

- Applications : Electroactive layers in organic field-effect transistors (OFETs) .

Functional Group Variations

9,9-Dioctylfluorene-2,7-diboronic acid

- Structure : Boronic acid groups replace bromine at 2,7-positions.

- Properties: Key monomer for Suzuki polymerization. Higher reactivity in cross-coupling than dibromo derivatives .

- Applications : Synthesis of polyfluorenes for deep-blue OLED emitters .

9,9-Dioctyl-2,7-diethynylfluorene

- Structure : Ethynyl groups at 2,7-positions.

- Properties: Enables Sonogashira coupling for linear, conjugated polymers. Higher electron mobility (10⁻³ cm²/V·s) than dibromo derivatives .

- Applications : Organic semiconductors in OFETs .

Key Research Findings

- Optoelectronic Performance : Polyfluorenes derived from 9,9-dioctyl-2,7-dibromofluorene exhibit photoluminescence quantum yields (PLQY) >80% in blue-emitting OLEDs .

- Thermal Stability : Octyl-substituted polymers retain stability up to 250°C, outperforming methyl analogs .

- Morphological Control : Aryl-substituted derivatives show 10× lower surface roughness in thin films compared to alkyl derivatives .

Activité Biologique

9,9-Dioctyl-2,7-dibromofluorene (C29H40Br2), a halogenated fluorene derivative, is primarily utilized in the synthesis of semiconducting polymers. Its unique molecular structure allows for significant applications in organic electronics, particularly in light-emitting diodes (LEDs) and organic photovoltaics. This article reviews the biological activity of this compound, focusing on its properties, synthesis, and potential biological implications.

- CAS Number : 198964-46-4

- Molecular Weight : 548.44 g/mol

- Purity : ≥ 96%

- Appearance : Light brown/white crystals or powder

- Melting Point : 59 °C - 63 °C

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, insights can be drawn from its chemical behavior and interactions:

- Toxicity and Safety : The compound is classified with a warning signal due to potential toxicity. It has low absorption in gastrointestinal (GI) tracts and is not expected to permeate the blood-brain barrier (BBB) effectively. Its log P values indicate high lipophilicity, suggesting that while it may not be bioavailable, it could accumulate in lipid-rich tissues.

- Enzyme Interaction : It does not inhibit major cytochrome P450 enzymes (CYPs), indicating a lower likelihood of drug-drug interactions via metabolic pathways typically involved in xenobiotic metabolism.

- Biochemical Applications : As a reactant in various organic syntheses, it plays a role in creating compounds that may exhibit biological activity through their derivatives. For instance, it is involved in synthesizing donor-acceptor systems that could have applications in organic solar cells.

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Here are some notable synthesis routes:

| Synthesis Method | Reaction Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Toluene, Pd catalyst at 80 °C | ~77% |

| Stille Coupling | Toluene, Pd catalyst under nitrogen | ~74% |

These methods highlight its versatility as a building block for more complex organic structures.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9,9-Dioctyl-2,7-dibromofluorene, and how are intermediates characterized?

- Methodology :

- Friedel-Crafts alkylation : Triflic acid promotes the introduction of octyl groups at the 9-position of fluorene, followed by bromination at the 2,7-positions using Br₂ or NBS .

- Suzuki-Miyaura coupling : Utilizes boronic ester derivatives (e.g., 9,9-dioctylfluorene-2,7-bis(boronic acid)) with dibromofluorene precursors. Reaction conditions (Pd catalysts, bases) are critical for yield optimization .

- Characterization : NMR (¹H/¹³C) confirms substitution patterns, while HPLC ensures purity (>98%) .

Q. How is the purity and molecular structure of this compound verified in academic settings?

- Analytical techniques :

- HPLC : Quantifies purity (≥98%) and detects impurities .

- X-ray crystallography : Resolves molecular packing and confirms alkyl chain conformations (e.g., extended vs. gauche) using SHELX software .

- Mass spectrometry : Validates molecular weight (548.44 g/mol) and isotopic patterns .

Q. What role does this compound play in optoelectronic device fabrication?

- Application : Serves as a key monomer in conjugated polymers for OLEDs and photovoltaics. The dibromo groups enable polymerization via direct arylation or Suzuki coupling, forming polyfluorenes with tunable bandgaps .

- Device integration : Polymers derived from this monomer exhibit high thermal stability (decomposition >400°C) and blue-light emission, critical for OLED efficiency .

Advanced Research Questions

Q. How do reaction conditions influence the molecular weight and polydispersity of polyfluorenes synthesized from this compound?

- Optimization strategies :

- Catalyst selection : Pd(PPh₃)₄ vs. Ru-based catalysts affect coupling efficiency and side reactions .

- Microwave-assisted polycondensation : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves molecular weight control .

- Stoichiometric ratios : Excess boronic ester monomers minimize end-group defects, enhancing polymer uniformity .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic models for alkyl-substituted fluorene derivatives?

- Case study : Crystallography (SHELXL) reveals gauche conformations in octyl chains, while NMR suggests averaged symmetry. Use DFT calculations to model dynamic chain behavior and validate against experimental data .

- Dynamic NMR : Low-temperature experiments capture restricted rotation in alkyl chains, aligning with crystallographic disorder observations .

Q. How do alkyl chain modifications (e.g., length, branching) impact the optoelectronic properties of polyfluorenes?

- Structure-property relationships :

- Chain length : Longer octyl chains enhance solubility but reduce π-π stacking, lowering charge mobility. Shorter chains (e.g., hexyl) improve crystallinity but limit processability .

- Branched vs. linear : Branched chains (e.g., 2-ethylhexyl) disrupt packing, reducing aggregation-induced quenching in OLEDs .

Q. What challenges arise in scaling up direct arylation polycondensation using this compound, and how are they mitigated?

- Key issues :

Propriétés

IUPAC Name |

2,7-dibromo-9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLQIOPIMZZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

286438-50-4 | |

| Record name | 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286438-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60410565 | |

| Record name | 9,9-Dioctyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198964-46-4 | |

| Record name | 9,9-Dioctyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-di-n-octylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.